L-异苏氨酸

描述

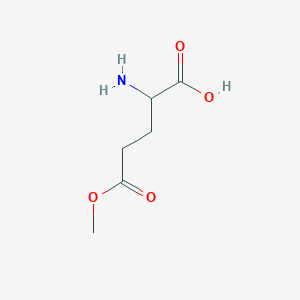

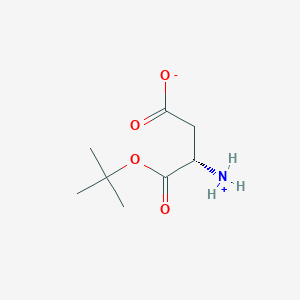

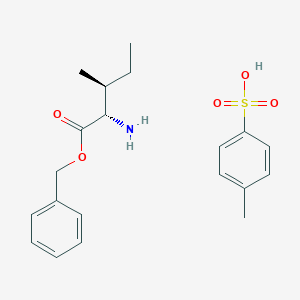

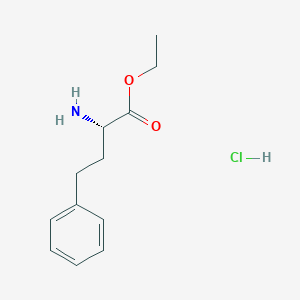

H-allo-Thr-OH: , also known as L-Allothreonine, is an endogenous metabolite. It is a stereoisomer of threonine, specifically the allo form, which means it has a different spatial arrangement of atoms compared to the common threonine. The compound has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is a white to off-white solid and is classified under ketones, aldehydes, and acids .

科学研究应用

L-异苏氨酸在科学研究中有多种应用:

作用机制

L-异苏氨酸主要通过其作为苏氨酸醛缩酶底物的作用发挥其作用。这些酶催化L-异苏氨酸裂解为甘氨酸和乙醛,它们是各种代谢途径中的重要中间体 。 分子靶标包括苏氨酸醛缩酶的活性位点,在那里底物结合并经历催化 .

生化分析

Biochemical Properties

L-Allothreonine is involved in biochemical reactions catalyzed by threonine aldolases (TAs), which are pyridoxal-5-phosphate-dependent enzymes . These enzymes catalyze the reversible cleavage of L-allothreonine to glycine and acetaldehyde, a critical step in the glycine biosynthetic pathway . The interaction between L-Allothreonine and TAs forms two new stereogenic centers, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Cellular Effects

The conversion of L-Allothreonine to glycine and acetaldehyde by TAs has significant implications for cellular function. This process contributes to the production of glycine, an essential amino acid for protein synthesis . Additionally, the acetaldehyde produced can enter various metabolic pathways, influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Allothreonine involves its interaction with TAs. These enzymes, dependent on pyridoxal-5-phosphate, catalyze the cleavage of L-Allothreonine to produce glycine and acetaldehyde . This reaction involves the formation of carbon–carbon bonds, leading to the synthesis of β-hydroxy-α-amino acids .

Metabolic Pathways

L-Allothreonine is involved in the glycine biosynthetic pathway, where it is cleaved by TAs to produce glycine and acetaldehyde . This process is a key part of the metabolism of L-Allothreonine.

准备方法

合成路线和反应条件: L-异苏氨酸可以通过多种方法合成。一种常见的方法是使用苏氨酸醛缩酶,它是一种催化碳-碳键形成的酶。这些酶能够从非手性前体(如甘氨酸和醛)对映选择性和非对映选择性地合成β-羟基-α-氨基酸 。反应条件通常涉及温和的温度和中性 pH,以维持酶活性。

工业生产方法: 在工业环境中,L-异苏氨酸的生产通常涉及微生物发酵过程。特定菌株的细菌或真菌被改造为过量产生苏氨酸醛缩酶,然后催化L-异苏氨酸从更简单的底物中形成。然后通过结晶或其他分离技术纯化产物 .

化学反应分析

反应类型: L-异苏氨酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的酮酸。

还原: 还原反应可以将其转化为不同的氨基醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物:

氧化: 酮酸。

还原: 氨基醇。

取代: 各种取代的苏氨酸衍生物.

相似化合物的比较

类似化合物:

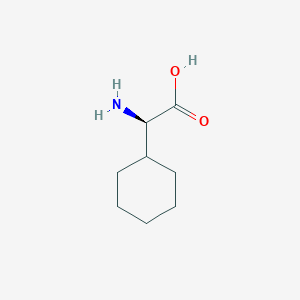

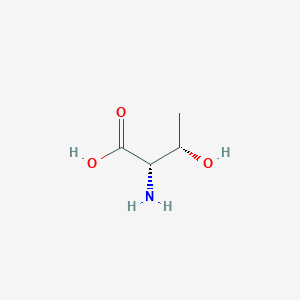

L-苏氨酸: 苏氨酸最常见的异构体,在原子的空间排列方面有所不同。

D-异苏氨酸: 异苏氨酸的D-异构体,具有不同的旋光性。

L-丝氨酸: 另一种氨基酸,结构类似,但缺乏苏氨酸中存在的甲基.

独特性: L-异苏氨酸因其独特的立体化学而独一无二,赋予了其独特的生物化学性质。它参与特定酶促反应的能力使其在研究和工业应用中具有价值 .

属性

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183151, DTXSID301030659 | |

| Record name | Allo-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Allothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-98-9, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28954-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allothreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028954123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allo-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allo-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOTHREONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCQ253CKVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOTHREONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29NAP6417F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Allothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C | |

| Record name | L-Allothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-allo-threonine and how is it different from L-threonine?

A1: L-allo-threonine (L-aThr) is a stereoisomer of the proteinogenic amino acid L-threonine (L-Thr). Stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. In the case of L-aThr and L-Thr, they are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference arises from the chirality at the beta-carbon atom, leading to distinct biological properties.

Q2: How does the stereochemistry of L-allo-threonine impact its recognition by enzymes?

A2: The distinct stereochemistry of L-aThr plays a crucial role in its interaction with enzymes. Studies on L-threonine aldolase (LTA), a pyridoxal 5'-phosphate-dependent enzyme, highlight this aspect. While LTA from certain organisms shows activity towards both L-Thr and L-aThr, the enzyme exhibits a strong preference for L-aThr []. This selectivity stems from the specific interactions within the enzyme's active site, where subtle differences in the spatial arrangement of the hydroxyl and methyl groups on the beta-carbon of the substrate dictate binding affinity and catalytic efficiency.

Q3: Can you elaborate on the structural basis of substrate specificity in L-allo-threonine aldolase?

A3: Crystallographic studies on L-allo-threonine aldolase (LATA) from Aeromonas jandaei DK-39, an enzyme highly specific for L-aThr, provide insights into the structural basis of substrate recognition []. The enzyme's active site possesses a loop region (residues Ala123-Pro131) that undergoes conformational changes upon substrate binding. Specifically, a histidine residue (His128) within this loop plays a crucial role in discriminating between L-aThr and L-Thr. Mutations at this position, particularly the H128Y mutation, significantly alter the enzyme's stereoselectivity, highlighting the importance of this residue in substrate recognition [].

Q4: What is the role of pyridoxal 5'-phosphate (PLP) in L-allo-threonine aldolase activity?

A4: L-allo-threonine aldolase (LATA) requires PLP as a cofactor for its catalytic activity [, , ]. PLP, a derivative of vitamin B6, forms a Schiff base linkage with a lysine residue (Lys199) in the active site of LATA []. This Schiff base acts as an electron sink, facilitating the aldol cleavage reaction of L-aThr into glycine and acetaldehyde. This mechanism is supported by studies where mutations of the PLP-binding lysine residue completely abolish the enzyme's activity [].

Q5: What are the potential applications of L-allo-threonine aldolase in biotechnology?

A5: L-allo-threonine aldolase (LATA) holds potential for biotechnological applications, particularly in the enzymatic synthesis of L-aThr. Given its high stereoselectivity, LATA could be employed to produce enantiomerically pure L-aThr, a valuable chiral building block for pharmaceuticals and other fine chemicals. Additionally, engineered LATA variants with altered substrate specificity, such as those exhibiting enhanced activity towards L-Thr, could be utilized for the production of L-Thr, an essential amino acid [].

Q6: Beyond L-allo-threonine aldolase, are there other enzymes that utilize L-allo-threonine as a substrate?

A6: Yes, L-allo-threonine can be utilized by other enzymes. For instance, yeast cystathionine β-synthase, a PLP-dependent enzyme, can react with L-aThr and L-homocysteine to form a novel amino acid, 3-methyl-L-cystathionine []. This finding demonstrates the potential of L-aThr as a substrate for enzymatic synthesis of non-natural amino acids, expanding its applications in biocatalysis.

Q7: Are there any studies on the formation of mixed crystals between L-threonine and L-allo-threonine?

A7: Yes, research has explored the formation of mixed crystals between L-Thr and L-aThr. Notably, studies have shown that D- and L-threonine crystals can be contaminated with D- and L-allothreonine, respectively, suggesting the formation of mixed crystals during crystallization processes []. This finding is relevant for the separation and purification of these diastereomers, as their similar physicochemical properties pose challenges for their isolation.

Q8: What analytical techniques are employed to differentiate between L-threonine and L-allo-threonine?

A8: Distinguishing L-Thr from L-aThr requires techniques capable of differentiating stereoisomers. Here are a few examples:

- Terahertz time-domain spectroscopy (THz-TDS): THz-TDS can differentiate between diastereomers based on their unique terahertz absorption spectra, influenced by differences in intermolecular interactions and vibrational modes [, ]. This technique has been successfully applied to discriminate between L-Thr, L-aThr, and their respective enantiomers [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can distinguish diastereomers through characteristic differences in chemical shifts and coupling constants. Notably, the chemical shifts of the C-methyl groups in L-Thr and L-aThr differ significantly, allowing for their differentiation by NMR [].

Q9: Are there any computational studies on the conformational flexibility of L-allo-threonine?

A9: Yes, computational studies employing density functional theory (DFT) have been conducted to explore the conformational flexibility of both L-Thr and L-aThr [, ]. These studies reveal a complex conformational landscape for both amino acids, with multiple stable conformers identified in the gas phase and aqueous solution. The relative stability of these conformers is influenced by intramolecular hydrogen bonding patterns, particularly those involving the hydroxyl group on the beta-carbon [, ].

Q10: Has L-allo-threonine been found in any natural products?

A10: Yes, L-allo-threonine is a constituent of certain natural products, notably peptide antibiotics. Globomycin, a cyclic peptide antibiotic known for its spheroplast-forming activity, contains L-allo-threonine as one of its amino acid components []. Another example is the antibiotic LL-A-0341, which also incorporates L-allo-threonine in its structure []. The presence of L-allo-threonine in these biologically active molecules highlights its significance in natural product biosynthesis and its potential as a building block for novel therapeutics.

Q11: Can L-allo-threonine be produced enzymatically at a larger scale?

A11: ** Research has explored the potential of using enzymatic methods for the preparative-scale production of L-allo-threonine. One study investigated the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde using recombinant serine hydroxymethyltransferase (GlyA) from Escherichia coli []. The enzyme exhibited favorable stability and activity, even in the presence of organic cosolvents, suggesting its potential for use in continuous bioprocesses for L-allo-threonine production. Further research is needed to optimize such biocatalytic processes for industrial-scale applications.

Q12: Are there any known applications of L-allo-threonine in the synthesis of more complex molecules?

A12: ** Yes, L-allo-threonine has been employed in the synthesis of complex molecules, particularly in carbohydrate chemistry. One example is the total synthesis of the tetrasaccharide repeating unit of Vibrio cholerae O43 [, ]. This complex carbohydrate contains L-allo-threonine linked to a challenging to synthesize tetrasaccharide. This synthesis highlights the utility of L-allo-threonine as a building block in the construction of complex oligosaccharides, which are valuable targets for the development of vaccines and other therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

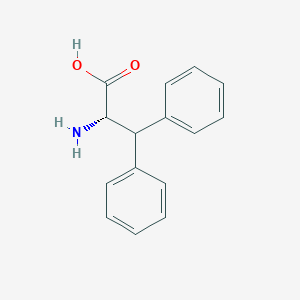

![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)